N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides This compound features a phenyl ring substituted with an oct-1-en-1-yl sulfanyl group and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide typically involves the reaction of 4-mercaptophenylacetamide with 1-octene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the oct-1-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkane derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfanyl group can form interactions with biological molecules, potentially inhibiting or modulating their activity. The phenyl ring and acetamide group contribute to the compound’s overall binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[(4-Aminophenyl)sulfonyl]phenyl}acetamide: Similar structure but with an amino group instead of the oct-1-en-1-yl group.
N-{4-[(4-Methylphenyl)sulfonyl]phenyl}acetamide: Contains a methyl group instead of the oct-1-en-1-yl group.
Uniqueness
N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide is unique due to the presence of the oct-1-en-1-yl sulfanyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
830321-01-2 |
---|---|
Molekularformel |
C16H23NOS |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
N-(4-oct-1-enylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C16H23NOS/c1-3-4-5-6-7-8-13-19-16-11-9-15(10-12-16)17-14(2)18/h8-13H,3-7H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
XDLXMACLXXIRBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CSC1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.